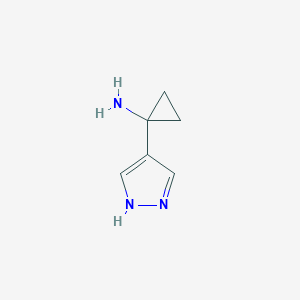

1-(1H-pyrazol-4-yl)cyclopropan-1-amine

Description

1-(1H-Pyrazol-4-yl)cyclopropan-1-amine is a bicyclic amine featuring a pyrazole ring fused to a cyclopropane moiety. The compound has garnered interest in medicinal chemistry due to its versatility as a building block for CNS-targeting agents, antimicrobials, and kinase inhibitors. Its synthesis often involves cyclopropanation reactions or coupling of pre-functionalized pyrazole and cyclopropane precursors .

Properties

IUPAC Name |

1-(1H-pyrazol-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-6(1-2-6)5-3-8-9-4-5/h3-4H,1-2,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFYZCVHLMNNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CNN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxylic acid derivatives with pyrazole derivatives under specific conditions. One common method involves the use of hydrazine and enaminones, catalyzed by iodine, to form the pyrazole ring . The reaction conditions often include moderate temperatures and the presence of solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrazol-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

1-(1H-pyrazol-4-yl)cyclopropan-1-amine has shown promise in several areas:

Antimicrobial Activity

Research indicates that compounds with a pyrazole core exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted that certain pyrazole derivatives demonstrated moderate activity against multidrug-resistant strains of Mtb, suggesting a potential avenue for developing new antitubercular agents .

Anticancer Properties

Pyrazole derivatives have been extensively studied for their anticancer effects. The synthesis of various pyrazole-based compounds has revealed their ability to inhibit cancer cell proliferation. For example, studies have synthesized new propanamide derivatives bearing the pyrazole moiety, which showed promising anticancer activity in vitro . The mechanism often involves the induction of apoptosis in cancer cells.

Neurological Applications

The inhibition of 11β-hydroxysteroid dehydrogenase type 1 by certain pyrazole derivatives indicates potential applications in treating metabolic syndrome and neurodegenerative diseases such as Alzheimer's disease . These compounds can modulate steroid metabolism, which is crucial in managing conditions related to stress and inflammation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that allow for the modification of substituents on the pyrazole ring. Structure-activity relationship studies are essential for optimizing the efficacy of these compounds. For example:

- Substituent Variations : By systematically altering substituents on the pyrazole core, researchers can enhance specific biological activities. The introduction of sulfonamide groups has been shown to significantly increase antibacterial potency .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can fit into active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Pyridine substituent at the 1-position, methyl group at the 3-position, and cyclopropylamine at the 4-position.

- Properties : Enhanced π-π stacking interactions due to the pyridine ring, improving binding to kinase domains. The cyclopropyl group increases metabolic stability compared to linear alkyl chains.

1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Table 1: Alkyl/Aryl-Modified Pyrazole Amines

| Compound | Substituents | Molecular Formula | logP | Key Application |

|---|---|---|---|---|

| 1-(1H-Pyrazol-4-yl)cyclopropanamine | Cyclopropane, NH₂ | C₇H₁₀N₃ | 1.8 | Versatile scaffold |

| N-Cyclopropyl-3-methyl-pyrazolamine | Pyridine, methyl, cyclopropyl | C₁₂H₁₅N₄ | 2.1 | Kinase inhibition |

| 1-(Isobutyl)-5-isopropyl-pyrazolamine | Isobutyl, isopropyl | C₁₀H₁₈N₃ | 2.5 | CNS research (discontinued) |

Cyclopropane-Modified Analogues

trans-2-(1-Isobutylpyrazol-4-yl)cyclopropanamine Dihydrochloride

- Structure : trans-configuration of cyclopropane with isobutyl substituent on pyrazole.

- Properties : Improved stereochemical specificity for serotonin receptor subtypes (e.g., 5-HT₇R) compared to the parent compound.

- Activity : Binding affinity (Ki) of 12 nM for 5-HT₇R, with >100-fold selectivity over other 5-HTRs .

1-(Butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine

Table 2: Cyclopropane-Modified Analogues

| Compound | Cyclopropane Configuration | Key Modification | Thermal Stability (°C) | Biological Activity |

|---|---|---|---|---|

| Parent compound | N/A | None | 180 | N/A |

| trans-2-(Isobutylpyrazol)cyclopropane | trans | Isobutyl | 195 | 5-HT₇R affinity (Ki 12 nM) |

| 5-Cyclopropyl-1-sec-butyl-pyrazole | N/A | Cyclopropyl, sec-butyl | 220 | Catalytic applications |

Heterocycle-Fused Derivatives

1,3,4-Thiadiazolyl Pyrazole Derivatives

- Structure : Thiadiazole ring fused to pyrazole via hydrazine linkage.

- Properties : Enhanced antimicrobial activity due to thiadiazole’s electron-withdrawing effects.

- Activity: MIC values of 2–8 µg/mL against E. coli and C. albicans, outperforming non-thiadiazole analogues .

Benzo[d]oxazole-Pyrazole Hybrids

Table 3: Heterocycle-Modified Derivatives

| Compound | Heterocycle Added | Key Property | Biological Activity |

|---|---|---|---|

| Parent compound | None | N/A | Scaffold for further modification |

| 1,3,4-Thiadiazolyl-pyrazole | Thiadiazole | Antimicrobial | MIC 2–8 µg/mL |

| Benzo[d]oxazole-pyrazole | Benzoxazole | Fluorescent | Antitumor (IC₅₀ 5–20 µM) |

Key Findings and Implications

- Structural Rigidity : The cyclopropane ring in the parent compound enhances metabolic stability but limits conformational flexibility, reducing off-target interactions compared to flexible alkyl chains .

- Substituent Effects : Electron-withdrawing groups (e.g., thiadiazole) improve antimicrobial activity, while bulky substituents (e.g., isobutyl) enhance receptor selectivity .

- Biological vs. Industrial Applications : Simpler derivatives (e.g., parent compound) serve as versatile scaffolds, whereas complex heterocycle-fused analogues are tailored for specific therapeutic or catalytic roles .

Biological Activity

1-(1H-pyrazol-4-yl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its structural features, which may confer various biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a cyclopropane ring substituted with a pyrazole moiety, which is known for its ability to interact with various biological targets. Its chemical formula is , indicating the presence of nitrogen-rich heterocycles that are often associated with pharmacological activity.

Biological Activity Overview

Research on this compound has highlighted several areas of biological activity:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that derivatives of pyrazole compounds can exhibit significant antitumor effects by targeting specific kinases involved in cancer progression .

- Antimicrobial Effects : Recent investigations into similar pyrazole derivatives have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents has been noted to enhance this activity .

- Enzyme Inhibition : Compounds containing the pyrazole structure have been studied for their ability to inhibit various enzymes, including phosphodiesterases (PDEs). This inhibition can lead to increased levels of cyclic nucleotides, which are crucial for cellular signaling pathways .

Antitumor Activity

A study evaluated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound derivatives exhibited significant inhibitory effects on cell growth, particularly in breast and lung cancer models. The mechanism was linked to the inhibition of EGFR and HER2 kinases, critical targets in many cancers .

Antimicrobial Studies

In a comparative analysis of antimicrobial agents, compounds similar to this compound were synthesized and tested against common bacterial pathogens. The results showed that certain modifications to the pyrazole ring enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) as low as 32 μg/mL against E. coli reported for structurally similar compounds .

Enzyme Inhibition

Research focusing on phosphodiesterase inhibitors revealed that pyrazole derivatives could effectively modulate enzyme activity. A specific study highlighted the selectivity of these compounds towards PDE10A, suggesting potential applications in treating neurological disorders by enhancing cyclic nucleotide signaling pathways .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1H-pyrazol-4-yl)cyclopropan-1-amine, and what challenges arise during its preparation?

- Methodological Answer : A common approach involves coupling cyclopropane derivatives with pyrazole precursors. For example, copper-catalyzed cross-coupling reactions using cesium carbonate as a base in dimethyl sulfoxide (DMSO) have been employed for structurally similar amines (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) . Challenges include low yields (e.g., 17.9% in one protocol) and side reactions due to steric hindrance from the cyclopropane ring. Optimizing reaction time, temperature (e.g., 35°C), and stoichiometry of reagents like cyclopropanamine can improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the cyclopropane and pyrazole moieties. Key diagnostic signals include:

- ¹H NMR : Distinct peaks for cyclopropane protons (δ ~1.0–2.0 ppm, split due to ring strain) and pyrazole aromatic protons (δ ~7.0–8.5 ppm).

- ¹³C NMR : Cyclopropane carbons appear at δ ~10–25 ppm, while pyrazole carbons resonate at δ ~100–150 ppm .

High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]+ for related compounds) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Due to potential toxicity (e.g., skin/eye irritation and inhalation hazards), researchers should:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Conduct reactions in a fume hood or glovebox to minimize exposure to volatile intermediates.

- Dispose of waste via certified biological/chemical waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Functional Group Modifications : Introduce substituents (e.g., halogens, methyl groups) to the pyrazole ring to enhance binding affinity. For example, fluorination at the pyrazole 3-position improved kinase inhibition in related compounds .

- Cyclopropane Ring Tweaks : Replace the cyclopropane with bicyclic or spiro systems to evaluate conformational effects on target interactions. Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like TrkA kinase .

- In Vitro Assays : Use kinase inhibition assays (IC₅₀ measurements) and cell viability tests (e.g., MTT assays) to prioritize derivatives .

Q. How can conflicting crystallographic data on cyclopropane-containing compounds be resolved?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., cyclopropane C–C bonds vs. typical 1.54 Å) may arise from crystal packing effects. Strategies include:

- High-Resolution X-ray Diffraction : Use SHELXL for refinement, ensuring data resolution ≤ 0.8 Å to minimize errors .

- Computational Validation : Compare experimental data with density functional theory (DFT)-optimized structures (e.g., using Gaussian 16) to identify outliers .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Salt Formation : Hydrochloride salts (e.g., 1-(3-chlorophenyl)cyclopropan-1-amine hydrochloride) enhance aqueous solubility .

- Prodrug Design : Convert the amine to a carbamate or acyloxymethyl derivative for passive diffusion across membranes, with enzymatic cleavage in target tissues .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve pharmacokinetics .

Data Contradiction Analysis

Q. Why do synthetic yields vary widely across similar protocols, and how can reproducibility be ensured?

- Methodological Answer : Yield discrepancies (e.g., 17.9% vs. 50% in analogous reactions) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.